![molecular formula C12H13NO4 B570096 (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione CAS No. 1332605-57-8](/img/structure/B570096.png)
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione
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Description
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
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Biological Activity
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This compound is structurally related to camptothecin analogs, which are known for their efficacy as anticancer agents.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 1332605-57
- Physical State : Light yellow solid
The biological activity of this compound is primarily attributed to its ability to inhibit DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription; by inhibiting its activity, the compound induces DNA damage and apoptosis in cancer cells .
Anticancer Activity
- Inhibition of Tumor Growth : The compound has shown promising results in preclinical studies as an inhibitor of various cancer cell lines including ovarian and breast cancers. Its mechanism involves the disruption of DNA replication processes .
- Synergistic Effects with Other Agents : In combination therapies, this compound enhances the efficacy of established chemotherapeutic agents like irinotecan and topotecan .
Neuroprotective Properties
Recent studies have indicated potential neuroprotective effects at low concentrations, suggesting applications beyond oncology. These findings are particularly relevant for conditions such as Alzheimer's and Parkinson's diseases where neurodegeneration occurs .
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Discovery demonstrated that the compound effectively reduced cell viability in ovarian cancer cell lines by inducing apoptosis through topoisomerase I inhibition. The IC50 values were significantly lower than those observed for traditional chemotherapeutics .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Research Findings
Properties
IUPAC Name |
(4S)-4-hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(16)9-5-7-3-2-4-13(7)10(14)8(9)6-17-11(12)15/h5,16H,2-4,6H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZJOFVWLSQHA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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